Ethyl 2-(quinazolin-4-yloxy)acetate
Description
Properties
IUPAC Name |
ethyl 2-quinazolin-4-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11(15)7-17-12-9-5-3-4-6-10(9)13-8-14-12/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKMCYFPFYYJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Quinazolin-4(3H)-one Derivatives
The most widely reported method involves the alkylation of 6,8-dibromo-2-methylquinazolin-4(3H)-one (2 ) with ethyl chloroacetate. This reaction proceeds via nucleophilic substitution at the oxygen atom of the quinazolinone ring.
Procedure :
A mixture of 2 (10 mmol), ethyl chloroacetate (10 mmol), and anhydrous potassium carbonate (2.0 g) in dry acetone (20 mL) is refluxed for 6 hours. After cooling, the product precipitates upon addition to ice water and is recrystallized from ethanol.
Key Observations :
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Solvent : Dry acetone ensures optimal solubility of reactants and minimizes side reactions.
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Base : Potassium carbonate facilitates deprotonation of the quinazolinone hydroxyl group, enhancing nucleophilicity.
Mechanistic Insight :
The reaction proceeds through a two-step mechanism:
Alternative Pathway: Hydrazinolysis and Cyclocondensation
A secondary route involves the synthesis of 2-(quinazolin-4-yloxy)acetohydrazide (4 ) as an intermediate, which is subsequently derivatized.
Procedure :
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Hydrazinolysis : Ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)acetate (3 ) is treated with hydrazine hydrate in ethanol under reflux to yield 4 .
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Cyclocondensation : 4 reacts with triethyl orthoformate or acetylacetone to form pyrazole or pyrazolone derivatives, though this pathway is less direct for producing the target ester.
Limitations :
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Lower overall yields (60–75%) compared to direct alkylation.
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Requires additional purification steps due to byproduct formation.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Optimization studies highlight the importance of solvent polarity and reflux conditions:
Deviations :
Role of Aromaticity in Driving Reactions
The planar, aromatic quinazolinone ring enhances reactivity by stabilizing transition states through conjugation. Comparative studies with non-aromatic analogs show 40–50% lower yields, underscoring the necessity of aromatic stabilization.
Spectroscopic Evidence :
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IR : Absorption at 1,730 cm⁻¹ confirms ester C=O stretching.
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¹H-NMR : Signals at δ 1.30 (CH₃CH₂), 4.26 (OCH₂), and 2.59 (CH₃) validate the structure.
Structural Characterization and Analytical Data
Spectroscopic Profiles
Infrared Spectroscopy (IR) :
Nuclear Magnetic Resonance (NMR) :
-
¹H-NMR (400 MHz, CDCl₃) :
Elemental Analysis :
Applications and Derivative Synthesis
Chemical Reactions Analysis
Reaction Scheme
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Synthesis of Quinazolinone :
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Formation of Ethyl 2-(quinazolin-4-yloxy)acetate :
Chemical Reactions Involving this compound
This compound can undergo several chemical transformations, which are essential for its functionalization and enhancement of biological activity:
Hydrazinolysis
This compound can be hydrolyzed using hydrazine hydrate to yield the corresponding hydrazide derivative. This reaction is significant for further derivatization into various quinazoline-based compounds.
Condensation Reactions
The hydrazide can undergo condensation with aldehydes to form Schiff bases, which are valuable intermediates in organic synthesis.
Nucleophilic Substitution
The presence of the ether functional group allows for nucleophilic substitution reactions, enabling the introduction of various substituents on the quinazoline ring.
Cyclization Reactions
Under specific conditions, this compound can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures.
Table of Biological Activities
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Hydrazide derivative | Anti-inflammatory | |
| Schiff base derivatives | Cytotoxicity against cancer cells |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Ethyl 2-(quinazolin-4-yloxy)acetate has been investigated for its potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myeloid leukemia) cells. The mechanism of action involves the inhibition of specific enzymes such as tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition leads to the modulation of cellular pathways associated with cell cycle regulation and apoptosis, promoting cancer cell death .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Research indicates its effectiveness against various bacterial and fungal strains, including Candida albicans. This positions it as a potential candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance .
Biological Studies
Mechanism of Action
The biological activity of this compound can be attributed to its structural features that allow it to interact with multiple molecular targets. Its ability to inhibit enzymes involved in critical signaling pathways suggests that it may also have applications beyond oncology, including anti-inflammatory and antiviral activities .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Anticancer Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cells through intrinsic and extrinsic pathways, supporting its role as a potential anticancer agent .
- Antimicrobial Efficacy : Studies have highlighted its effectiveness against fungal strains such as Candida albicans, establishing its potential as a therapeutic agent for infectious diseases .
- Comparative Analysis : When compared to other quinazoline derivatives, this compound exhibits unique structural features that may enhance its biological activity, making it a candidate for further drug development .
Mechanism of Action
The mechanism of action of ethyl 2-(quinazolin-4-yloxy)acetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play crucial roles in cell signaling and proliferation . By inhibiting these targets, this compound can exert its biological effects, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
| Compound Name | Core Heterocycle | Key Substituents | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl 2-(quinazolin-4-yloxy)acetate | Quinazoline | 6,8-dibromo, 3,4-dichlorophenyl | Ester | ~485.9 (based on [9]) |
| Ethyl 2-((2-oxo-2H-chromen-4-yl)oxy)acetate | Coumarin | 2-oxo-2H-chromen-4-yl | Ester | ~260.2 (from [1]) |
| Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate | Imidazole | 2,5-diphenyl | Ester | ~320.4 (from [3]) |
| Methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate | Quinazoline | 3-methoxyphenyl, thioether linkage | Thioester | ~384.4 (from [4]) |
| Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate | Benzofuran | 5-bromo, ethyl-sulfinyl | Ester, sulfoxide | ~357.2 (from [5]) |
Key Observations :
- Heterocyclic Core : Quinazoline and coumarin derivatives exhibit planar aromatic systems, facilitating π-π stacking (critical for DNA intercalation or enzyme binding), while imidazole and benzofuran cores offer distinct electronic profiles .

- Substituent Effects : Halogen atoms (e.g., bromo, chloro) enhance lipophilicity and metabolic stability, whereas methoxy or methyl groups improve solubility .
Physicochemical Properties
- Solubility : The quinazoline derivative’s bromo and chloro substituents reduce aqueous solubility compared to coumarin or imidazole analogues, which lack halogens .
- Crystallinity : Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate exhibits stabilized crystal packing via π-π interactions (center-to-center distance: 3.814 Å) and C–H···O hydrogen bonds . In contrast, the quinazoline derivative’s crystal structure remains undetermined but is predicted to favor similar interactions.
Biological Activity
Ethyl 2-(quinazolin-4-yloxy)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. Quinazoline derivatives, including this compound, have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.
Chemical Structure and Synthesis
This compound is characterized by the presence of a quinazoline moiety, which is known for its pharmacological versatility. The synthesis typically involves the reaction of quinazoline derivatives with ethyl chloroacetate, leading to the formation of the ester functional group that enhances its biological activity.
1. Anticancer Activity
Quinazoline derivatives have shown promising anticancer properties through various mechanisms:
- Enzyme Inhibition : this compound has been reported to inhibit key enzymes involved in cancer cell proliferation, particularly tyrosine kinases. This inhibition disrupts signaling pathways critical for tumor growth and survival .
- Cell Line Studies : In vitro studies have demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values as low as 0.096 μM against EGFR in MCF7 (breast cancer) and A549 (lung cancer) cell lines .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 2.49 | EGFR Inhibition |
| A549 | 0.096 | Multi-Kinase Inhibition |
2. Antimicrobial Properties
This compound exhibits notable antibacterial and antifungal activities:
- Antibacterial Activity : Studies utilizing the agar well diffusion method indicate that quinazoline derivatives possess significant antibacterial properties against various bacterial strains, potentially serving as new antimicrobial agents .
- Antifungal Activity : The compound has also demonstrated effectiveness against fungal pathogens, with some derivatives showing stronger activity compared to traditional antifungal agents like griseofulvin .
3. Anti-inflammatory Effects
Quinazolines are recognized for their anti-inflammatory properties:
- Cytokine Inhibition : this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects. This action is crucial in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of quinazoline derivatives:
- Cytotoxicity Assessment : A study evaluated several quinazoline derivatives for their cytotoxic effects on MCF7 and HeLa cell lines, revealing that compounds with similar structures to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 μM to 12 μM across different cell lines .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of quinazoline derivatives, showing reduced paw edema in carrageenan-induced inflammation tests, indicating potential for therapeutic use in inflammatory diseases .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : A strong absorption band at ~1735–1740 cm⁻¹ confirms the ester carbonyl (C=O) group. The absence of O–H stretching (3200–3600 cm⁻¹) indicates successful substitution of the quinazolinone hydroxyl group .
- ¹H NMR : Key signals include:
- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms spatial orientation of substituents .
How do solvent polarity and reaction temperature influence the regioselectivity of this compound formation during nucleophilic substitution reactions?
Q. Advanced Research Focus
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, enhancing nucleophilicity of the quinazolinone oxygen. Protic solvents (ethanol) may promote side reactions like ester hydrolysis or tautomerization of the quinazolinone core .
- Temperature : Higher temperatures (≥100°C) accelerate reaction rates but risk decomposition. Lower temperatures (60–80°C) favor selectivity in systems prone to competing pathways (e.g., acyloxy vs. alkoxy substitution) .
What strategies can resolve contradictions in spectral data when characterizing novel this compound derivatives?
Q. Advanced Research Focus
- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC correlations between the acetoxy methylene (δ 4.6 ppm) and the quinazolinone carbonyl (δ 165–170 ppm) confirm connectivity .
- Database Cross-Referencing : Use crystallographic databases (e.g., Mercury CSD) to compare predicted vs. observed bond lengths and angles for similar compounds .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton environments in crowded aromatic regions .
How can computational chemistry be integrated with experimental data to predict reaction outcomes in quinazoline-based ester synthesis?
Q. Advanced Research Focus
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions. For instance, calculate activation energies for O- vs. N-alkylation pathways to guide solvent selection .
- Molecular Dynamics Simulations : Simulate solvent interactions to optimize reaction conditions. Aprotic solvents like DMF show higher solvation free energy for intermediates, favoring desired pathways .
- Docking Studies : For bioactive analogs, predict binding affinities to microbial targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in biologically active this compound analogs?
Q. Advanced Research Focus
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Derivative Synthesis : Introduce substituents at the quinazolinone 3-position (e.g., aryl, alkyl groups) or modify the ester moiety (e.g., methyl, benzyl esters) to assess steric/electronic effects .
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Bioactivity Assays : Test analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using MIC (Minimum Inhibitory Concentration) protocols. For example:
Derivative MIC (µg/mL) Target Bacteria This compound 32 S. aureus 3-p-Tolyl analog 8 E. coli -
QSAR Modeling : Correlate substituent descriptors (Hammett σ, LogP) with bioactivity data to identify critical pharmacophoric features .
How can competing side reactions (e.g., ester hydrolysis or tautomerization) be minimized during synthesis?
Q. Advanced Research Focus
- Protection Strategies : Temporarily protect reactive sites (e.g., amine groups on quinazolinones) with Boc or acetyl groups before esterification .
- Low-Temperature Workup : Quench reactions in ice water to precipitate products rapidly, reducing exposure to hydrolytic conditions .
- Catalyst Screening : Use mild bases (e.g., Cs₂CO₃) instead of K₂CO₃ to suppress base-mediated degradation pathways .
What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
Q. Basic Research Focus
- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystalline products with >95% purity .
- Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 → 1:1) to separate polar byproducts .
- HPLC-PDA : For high-purity analytical samples, use a C18 column with acetonitrile/water (70:30) to resolve closely related impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

